

Application Notes & Protocols: Methodology for Assessing the Cell Permeability of cBIMP Analogs

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Compound of Interest

Compound Name: *cBIMP*

Cat. No.: *B1201221*

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Audience: Researchers, scientists, and drug development professionals.

I. Introduction

Cyclic GMP-AMP (cGAMP)-like molecules, including **cBIMP** (cyclic [G(2',5')pA(3',5')p]) analogs, are potent agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of this pathway is a promising strategy in immuno-oncology and vaccine development. A critical determinant of the therapeutic efficacy of these analogs is their ability to cross the cell membrane to reach their cytosolic target, STING. Due to their charged and relatively large molecular structure, cyclic dinucleotides (CDNs) like **cBIMP** often exhibit poor passive membrane permeability.^[1] Therefore, a robust assessment of their cell permeability is essential during the drug discovery and development process.

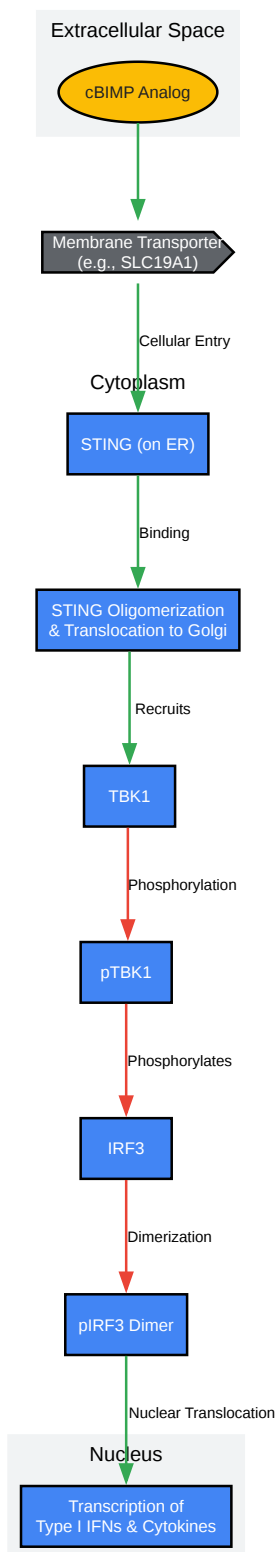
This document provides detailed methodologies for evaluating the cell permeability of **cBIMP** analogs using a multi-faceted approach, including non-cell-based assays for passive diffusion, cell-based assays that model physiological barriers, and direct quantification of intracellular uptake.

II. cBIMP Analog-Mediated STING Signaling Pathway

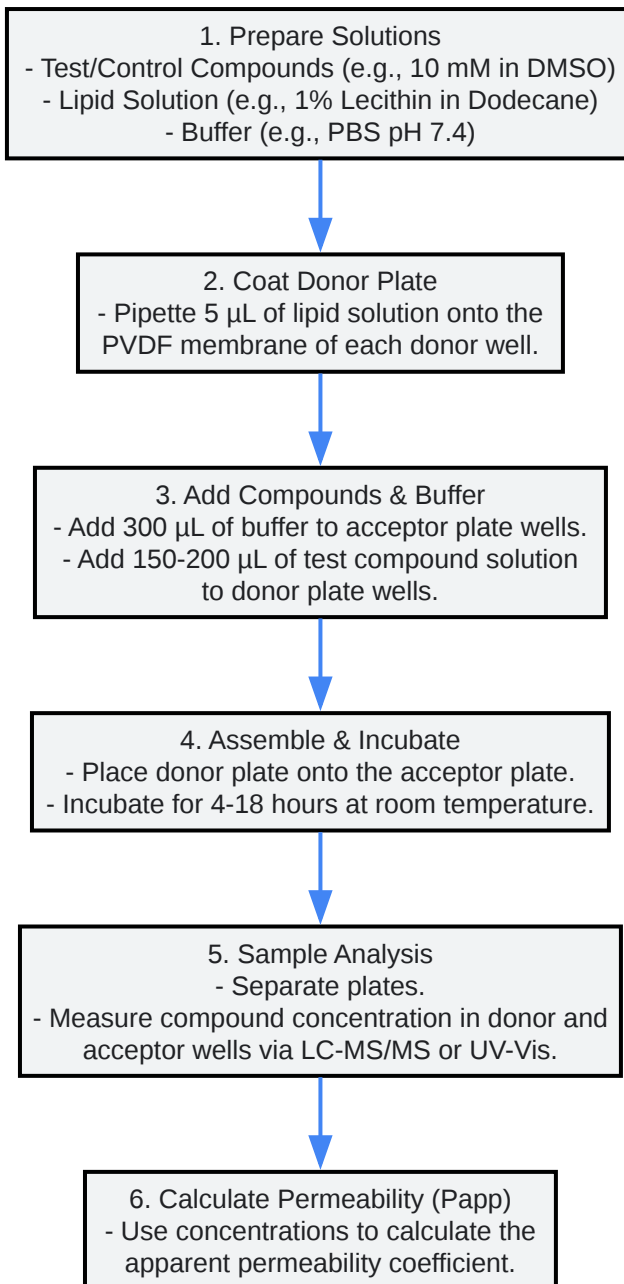
Upon successful entry into the cell cytoplasm, **cBIMP** analogs bind to and activate STING, which is anchored to the endoplasmic reticulum (ER). This binding event induces a

conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (pIRF3) then dimerizes, translocates to the nucleus, and drives the transcription of pro-inflammatory cytokines and type I interferons (e.g., IFN- β), leading to an anti-tumor immune response. Measuring the activation of downstream markers like pIRF3 or IFN- β can serve as an indirect readout of cell permeability.[2][3]

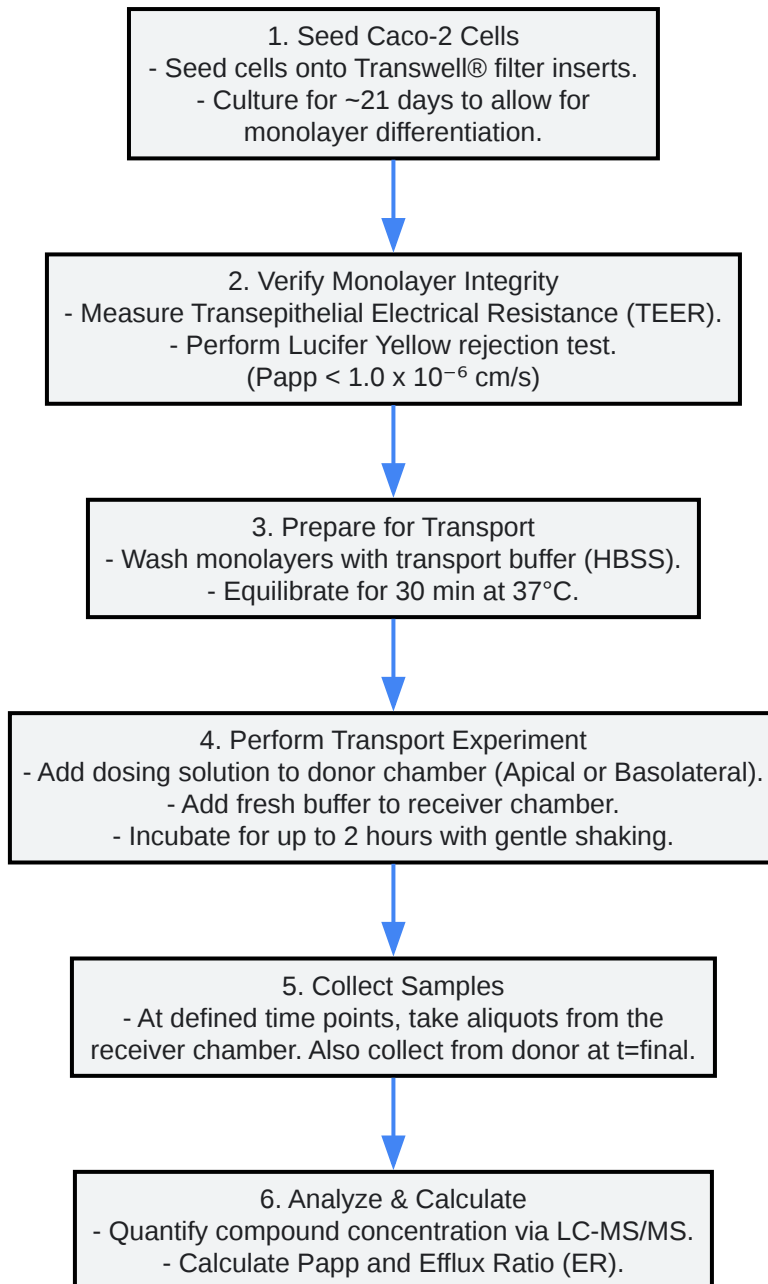
cBIMP Analog-Mediated STING Signaling Pathway



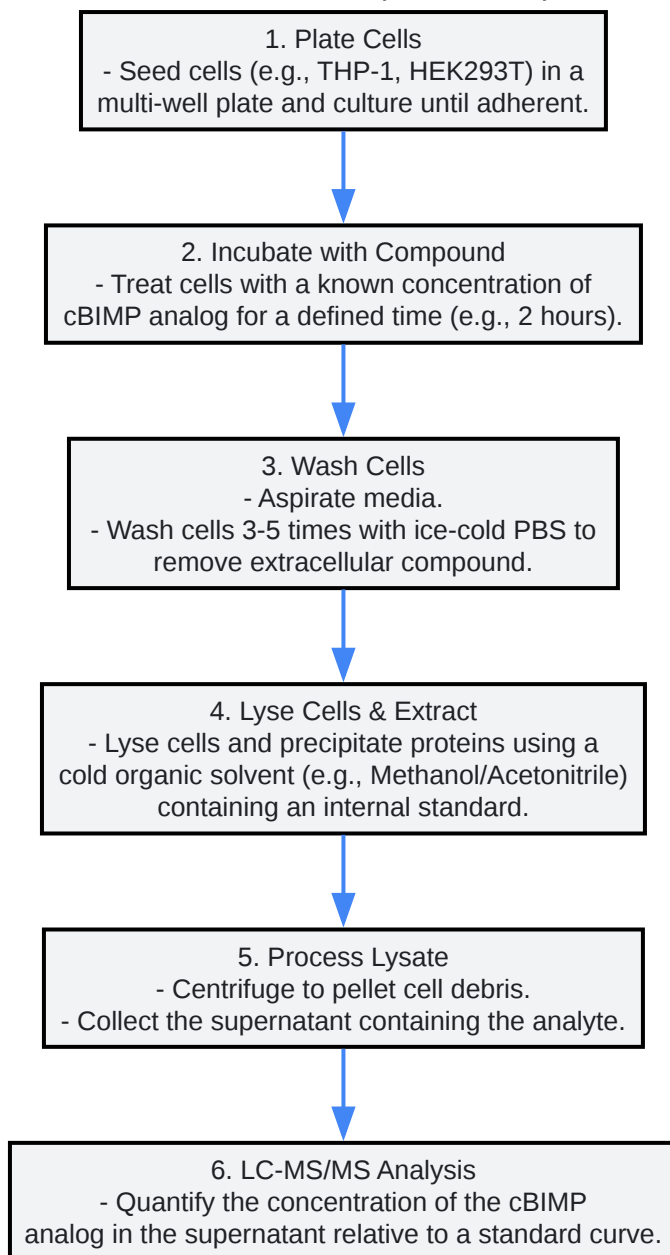
PAMPA Experimental Workflow



Caco-2 Permeability Assay Workflow



Intracellular Concentration (LC-MS/MS) Workflow



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References

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- 2. biorxiv.org [biorxiv.org]
- 3. SLC19A1 is an importer of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
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